Fmoc-Orn(Dde)-OH
Overview
Description
“Fmoc-Orn(Dde)-OH” is a chemical compound with the empirical formula C30H34N2O6 . It is also known as N-α-Fmoc-N-δ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-ornithine . This compound is used as a reagent in the synthesis of various peptides .
Molecular Structure Analysis
The molecular structure of “Fmoc-Orn(Dde)-OH” is represented by the empirical formula C30H34N2O6 . The molecular weight of this compound is 518.6 g/mol .
Chemical Reactions Analysis
“Fmoc-Orn(Dde)-OH” is used in Fmoc/tBu-based solid-phase peptide synthesis . The Dde protecting group is orthogonal to both Fmoc and Boc, which allows on-resin modification of ornithine side chains during Fmoc/tBu-based SPPS .
Physical And Chemical Properties Analysis
“Fmoc-Orn(Dde)-OH” is a white crystalline powder . It has a melting point of 150-152 °C and a boiling point of 743.9±60.0 °C (Predicted) . The density of this compound is 1.236±0.06 g/cm3 (Predicted) . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Post-Synthetic Labeling of PNAs : Fmoc-Orn(Dde)-OH has been used in the synthesis of PNA FRET probes. This building block allows for the attachment of reporter groups to the amino group attached to the 5-position of uracil (U) after selective deprotection of the Dde group. This method was employed to create FAM Cy5 donor acceptor pairs for DNA sequence detection (Oquare & Taylor, 2008).
β-Sheet Folding and Interaction in Peptides : Fmoc-Orn(Dde)-OH has been utilized to incorporate unique amino acids like Orn(i-PrCO-Hao) into peptides, inducing β-sheetlike structures and enabling β-sheet interactions. This contributes to the study of peptide structures and their potential applications in various fields (Nowick et al., 2002).
Synthesis of Branched Phosphopeptides : In synthesizing bivalent consolidated ligands for SH(32) domains, Fmoc-Orn(Dde)-OH was used to introduce a branch point in peptides. This facilitated the orientation of individual ligands for interaction with specific protein domains (Xu et al., 2004).
Labeled Peptide Synthesis : Fmoc-Orn(Dde)-OH was employed in strategies for synthesizing labeled peptides. These peptides are used in various research applications, including trafficking studies, binding studies, and receptor cross-linking studies (Bibbs et al., 2000).
Formation of Supramolecular Gels : Fmoc-protected amino acids like Fmoc-Orn(Dde)-OH have been used in the formation of supramolecular gels. These gels have biomedical applications due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).
Synthesis of Drug Delivery Systems : Fmoc-Orn(Dde)-OH has been applied in the synthesis of dendritic peptides for drug delivery systems. These systems target specific cells and have shown potential in cancer treatment (Chen et al., 2017).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583378 | |
Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Dde)-OH | |
CAS RN |
269062-80-8 | |
Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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